Ceftazidime sodium
Overview
Description
Ceftazidime sodium is a third-generation cephalosporin antibiotic with broad-spectrum antibacterial activity. It is primarily used to treat a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia . This compound is notable for its resistance to numerous β-lactamases and its effectiveness against treatment-resistant bacteria such as Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceftazidime sodium is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced through a semi-synthetic process that combines chemical synthesis with fermentation. The fermentation process involves the cultivation of specific microorganisms that produce the precursor compounds, which are then chemically modified to produce this compound . The industrial production process is optimized for large-scale manufacturing, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ceftazidime sodium undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring of this compound can be hydrolyzed by β-lactamases, leading to the formation of inactive products.
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The thiazole ring in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water, oxidizing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures, pH levels, and the presence of specific catalysts .
Major Products Formed
The major products formed from the reactions of this compound include hydrolyzed derivatives, oxidized compounds, and substituted thiazole derivatives .
Scientific Research Applications
Ceftazidime sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Ceftazidime sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death. The primary molecular targets of this compound are PBPs, and the pathways involved include the inhibition of peptidoglycan cross-linking .
Comparison with Similar Compounds
Ceftazidime sodium is part of the third-generation cephalosporin family, which includes other compounds such as cefotaxime, ceftriaxone, and cefixime . Compared to these similar compounds, this compound is unique in its high resistance to β-lactamases and its effectiveness against Pseudomonas aeruginosa . This makes it particularly valuable in treating infections caused by resistant bacteria.
List of Similar Compounds
- Cefotaxime
- Ceftriaxone
- Cefixime
- Cefepime
- Cefuroxime
Properties
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2.Na/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);/q;+1/p-1/b26-13-;/t14-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEWDSDYUSEQML-ROMZVAKDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)[O-])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N6NaO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73547-61-2 | |
Record name | Ceftazidime sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073547612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFTAZIDIME SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMC30V039K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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